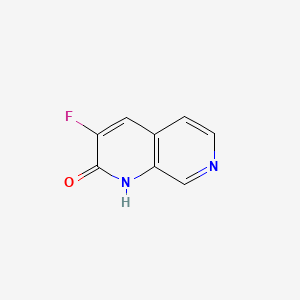

3-Fluoro-1,7-naphthyridin-2(1H)-one

Description

3-Fluoro-1,7-naphthyridin-2(1H)-one is a fluorinated derivative of the 1,7-naphthyridinone scaffold, a bicyclic heteroaromatic system with two nitrogen atoms.

Properties

Molecular Formula |

C8H5FN2O |

|---|---|

Molecular Weight |

164.14 g/mol |

IUPAC Name |

3-fluoro-1H-1,7-naphthyridin-2-one |

InChI |

InChI=1S/C8H5FN2O/c9-6-3-5-1-2-10-4-7(5)11-8(6)12/h1-4H,(H,11,12) |

InChI Key |

JCMSICGEZYJVAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C1C=C(C(=O)N2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Naphthyridin-2(1H)-one, 3-fluoro- typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 3-fluoroaniline and 2-chloronicotinic acid.

Cyclization: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of reactions to form the naphthyridine ring. This can be achieved through various methods, including

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 1,7-Naphthyridin-2(1H)-one, 3-fluoro- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthyridin-2(1H)-one, 3-fluoro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: The fluorine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products

The major products formed from these reactions include various naphthyridine derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

3-Fluoro-1,7-naphthyridin-2(1H)-one is a fluorinated naphthyridine derivative with diverse applications, particularly in medicinal chemistry and pharmaceutical research. The presence of a fluorine atom enhances its lipophilicity and metabolic stability, making it valuable in drug development.

Pharmaceutical Development

This compound is used in pharmaceutical development due to its unique properties. It has been studied for its potential as an inhibitor of protein tyrosine kinases, especially c-Src, which is involved in cell proliferation and survival. The compound's ability to inhibit specific kinases indicates potential therapeutic applications in cancer treatment and other diseases where these enzymes play a role.

Research indicates that this compound exhibits significant biological activity. It may also possess antimicrobial and anticancer properties, similar to other naphthyridine derivatives.

Kinase Inhibition

Studies investigating the interactions of this compound with biological targets have shown promising results. Its ability to inhibit specific kinases suggests potential therapeutic applications in cancer treatment and other diseases where these enzymes are implicated. Further research is needed to fully elucidate its mechanisms of action and efficacy in vivo.

Comparison with Analogs

The presence of the fluorine atom in this compound imparts unique characteristics such as enhanced lipophilicity and metabolic stability compared to its analogs, making it particularly valuable in pharmaceutical applications.

Antimicrobial Applications

Naphthyridine derivatives, including this compound, have demonstrated antimicrobial potential . These derivatives have been widely reported for their antimicrobial activities . Specific naphthyridine derivatives have shown activity against various bacteria, including multidrug-resistant strains .

Examples of Antimicrobial Naphthyridines

Certain 1,8-naphthyridine derivatives exhibit potent antimicrobial activity :

- Compound 11a is more active than ciprofloxacin, fleroxacin, lomefloxacin, norfloxacin, enoxacin, and ofloxacin against Staphylococcus, Actinetobacter, Pseudomonas aeruginosa, Xanthomonas maltophilia, Neisseria gonorrhoeae, and Enterococcus .

- Compound 11e shows antibacterial activity against multidrug-resistant strains of Streptococcus pneumoniae compared to ciprofloxacin and vancomycin .

- Compound 11f exhibits comparable activity against multidrug-resistant strains, especially against S. aureus and Staphylococcus epidermidis, compared to ciprofloxacin and vancomycin .

- Compounds 11g and 12c demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria strains, comparable to ciprofloxacin and ofloxacin .

These findings suggest that this compound and its related derivatives could be further explored for their potential in combating antimicrobial resistance .

Anticancer Potential

Naphthyridine derivatives have shown anticancer activity in in vitro evaluations . For example, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives with variable substituents at C3 were synthesized and evaluated for their anticancer activity against the human breast cancer cell line (MCF7) .

Promising Derivatives

- Compounds 3f, 6f, 8c, and 10b showed IC50 values (6.53, 7.88, 7.89, 7.79 μM, respectively) comparable to staurosporine (IC50 = 4.51 μM) .

- Derivatives 10c, 8d, 4d, 10f, and 8b displayed better activity than staurosporine, with IC50 values of 1.47, 1.62, 1.68, 2.30, and 3.19 μM, respectively .

These results indicate that naphthyridine derivatives, including those structurally related to this compound, have the potential to be developed as anticancer agents .

Other Biological Activities

Beyond antimicrobial and anticancer activities, 1,8-naphthyridine derivatives have exhibited a range of biological activities :

- Neurological Disorders: Potential applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression .

- Other Activities: Anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, platelet aggregation inhibition, anti-oxidant, EGFR inhibition, protein kinase inhibition, ionotropic agent, β-3 antagonist, MDR modulator, adenosine receptor agonist, adrenoceptor antagonist, and pesticide activities .

Mechanism of Action

The mechanism of action of 1,7-Naphthyridin-2(1H)-one, 3-fluoro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Bioactivity

The electronic nature and position of substituents critically determine the pharmacological and physicochemical properties of 1,7-naphthyridinones. Below is a comparative analysis:

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected 1,7-Naphthyridinones

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | LogP |

|---|---|---|---|---|

| This compound | C₈H₅FN₂O | 164.14 | Not reported | ~1.2* |

| 6-Chloro-1,7-naphthyridin-2(1H)-one | C₈H₅ClN₂O | 180.59 | Not reported | ~1.8 |

| 4-Hydroxy-1,7-naphthyridin-2(1H)-one | C₈H₆N₂O₂ | 162.15 | 458.7 (decomp.) | ~0.5 |

*Estimated using analogous structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.